ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride, also known as EAP-HCl, is a small molecule compound containing a fluorinated pyridine ring. It is a synthetic derivative of the naturally occurring amino acid lysine, and has been studied for its potential applications in the medical, pharmaceutical, and chemical industries.
Scientific Research Applications
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride has been studied for its potential applications in medical, pharmaceutical, and chemical research. In medical research, it has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of purines, pyrimidines, and other molecules important for cell growth and development. In pharmaceutical research, this compound has been used as a potential anticancer agent, and it has also been studied as a potential treatment for neurodegenerative diseases. In chemical research, this compound has been used as a chiral catalyst for asymmetric synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride is not fully understood. However, it is believed to act as an inhibitor of DHFR, which is involved in the biosynthesis of purines, pyrimidines, and other molecules important for cell growth and development. By inhibiting DHFR, this compound can disrupt the biosynthesis of these molecules, leading to cell death and the potential for anti-cancer and anti-neurodegenerative effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the enzyme DHFR, leading to the disruption of purine and pyrimidine biosynthesis and the potential for anti-cancer and anti-neurodegenerative effects. In vivo studies have shown that this compound can reduce tumor growth in mice, suggesting that it may be effective in treating certain types of cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may be useful in treating these conditions.
Advantages and Limitations for Lab Experiments
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in high yields and with good purity. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive, and its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride. One potential direction is to further investigate its mechanism of action and its potential therapeutic effects in humans. Additionally, it could be used as a chiral catalyst in asymmetric synthesis, and its potential applications in the medical, pharmaceutical, and chemical industries could be further explored. Finally, further research could be done to investigate its safety and toxicity profile in humans.
Synthesis Methods
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride can be synthesized in several ways, including a reaction between ethyl 2-amino-3-fluoropropanoate and hydrochloric acid, a reaction between ethyl 2-amino-3-fluoropropanoate and sodium chloride, or a reaction between ethyl 2-amino-3-fluoropropanoate and hydrochloric acid in the presence of a base. The most common method involves reacting ethyl 2-amino-3-fluoropropanoate with hydrochloric acid in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, this compound, in high yields and with good purity.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride involves the reaction of ethyl acetoacetate with 2-fluoropyridine-4-carbaldehyde to form ethyl 2-(2-fluoropyridin-4-yl)-3-oxobutanoate, which is then reacted with methylamine to form ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "Ethyl acetoacetate", "2-fluoropyridine-4-carbaldehyde", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-fluoropyridine-4-carbaldehyde in the presence of a base such as sodium ethoxide to form ethyl 2-(2-fluoropyridin-4-yl)-3-oxobutanoate.", "Step 2: Ethyl 2-(2-fluoropyridin-4-yl)-3-oxobutanoate is then reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate." ] } | |
CAS RN |
2648939-07-3 |
Molecular Formula |
C10H14ClFN2O2 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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